2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine
CAS No.: 114498-56-5
Cat. No.: VC19152119
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114498-56-5 |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| IUPAC Name | 2-tert-butyl-[1,3]thiazolo[5,4-c]pyridine |
| Standard InChI | InChI=1S/C10H12N2S/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h4-6H,1-3H3 |
| Standard InChI Key | JVQXNSAZDKERHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC2=C(S1)C=NC=C2 |
Introduction
Structural Characteristics and Crystallographic Insights
Molecular Architecture
The compound’s core consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The tert-butyl group (-C(CH)) occupies the second position of the thiazole moiety, introducing steric bulk and modulating electronic properties. X-ray crystallography reveals that the thiazole and pyridine rings are nearly coplanar, with a dihedral angle of 1.8°, facilitating π-π stacking interactions in biological systems . The tert-butyl group adopts a staggered conformation relative to the thiazole ring, minimizing steric strain and optimizing hydrophobic interactions .
Crystal Structure and Intermolecular Interactions
Single-crystal X-ray diffraction analysis shows that the compound crystallizes in the monoclinic space group , with unit cell parameters , , , and . The crystal packing is stabilized by intermolecular C-H···N hydrogen bonds between the pyridine nitrogen and adjacent methyl groups, forming a three-dimensional network. Additionally, van der Waals interactions between tert-butyl groups contribute to lattice stability, as evidenced by a calculated packing coefficient of 0.73 . These structural features are critical for understanding the compound’s solid-state behavior and solubility profile.
Biological Activities and Mechanistic Studies
Antimicrobial Properties
Thiazolo[5,4-c]pyridine derivatives exhibit broad-spectrum antimicrobial activity. For instance, 2-amino-4,5-dihydrothiazolo[5,4-c]pyridine demonstrated minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin. The tert-butyl variant’s enhanced lipophilicity may improve membrane penetration, potentiating activity against Gram-negative pathogens.
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with 78% suppression at 10 μM concentration, likely through competitive binding at the arachidonic acid site. This activity correlates with reduced prostaglandin E (PGE) production in murine macrophages, indicating anti-inflammatory applications.
Applications in Drug Discovery and Material Science
Lead Optimization in Medicinal Chemistry
The scaffold’s modularity allows for systematic structure-activity relationship (SAR) studies:
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Position 2 modifications: Substituting tert-butyl with electron-withdrawing groups (e.g., nitro) enhances anticancer activity but reduces solubility.
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Ring saturation: Hydrogenating the pyridine ring to a piperidine system improves metabolic stability, as seen in preclinical pharmacokinetic studies .
Catalytic Applications
In materials science, thiazolopyridine derivatives serve as ligands in palladium-catalyzed cross-coupling reactions. The tert-butyl group’s steric bulk prevents catalyst deactivation, enabling efficient Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10.
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